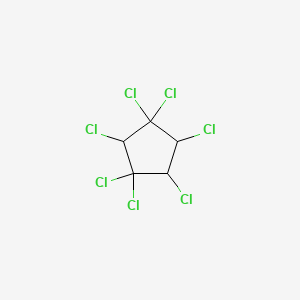
6-Methyloctahydro-5H-4,7-methanoinden-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloctahydro-5H-4,7-methanoinden-5-one is a polycyclic ketone with the molecular formula C10H14O. It is also known by other names such as 4,7-Methanoindan-5(4H)-one, tetrahydro-, and tricyclo[5.2.1.0(2,6)]decanone-8 . This compound is characterized by its unique tricyclic structure, which includes a methano bridge, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 6-Methyloctahydro-5H-4,7-methanoinden-5-one involves several steps, typically starting from simpler organic compounds. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. This is followed by hydrogenation and oxidation steps to introduce the ketone functionality . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methyloctahydro-5H-4,7-methanoinden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyloctahydro-5H-4,7-methanoinden-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyloctahydro-5H-4,7-methanoinden-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Methyloctahydro-5H-4,7-methanoinden-5-one can be compared with other similar polycyclic ketones, such as:
Tricyclo[5.2.1.0(2,6)]decan-8-one: Similar structure but different functional groups.
4,7-Methanoindan-6-one, hexahydro: Another polycyclic ketone with a different substitution pattern.
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
64884-79-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
9-methyltricyclo[5.2.1.02,6]decan-8-one |
InChI |
InChI=1S/C11H16O/c1-6-9-5-10(11(6)12)8-4-2-3-7(8)9/h6-10H,2-5H2,1H3 |
InChI Key |
QMEHSEMGSJQQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C1=O)C3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

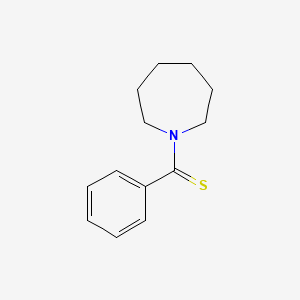
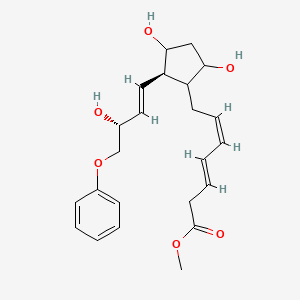
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
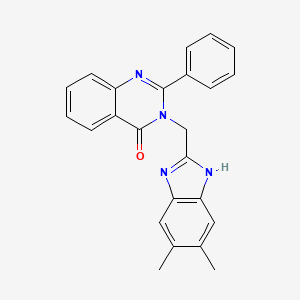


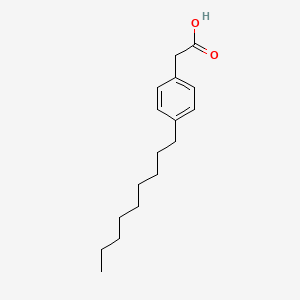
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
